molecular formula C20H19F3N2O3 B2380964 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1448047-96-8

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2380964
CAS No.: 1448047-96-8
M. Wt: 392.378
InChI Key: XHPGMQWEIHSHCF-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique benzoxazepine structure, which is fused with a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazepine core through cyclization reactions. Subsequent steps involve the introduction of the trifluoromethylphenyl group and the propanamide moiety. Common reagents used in these reactions include trifluoromethylphenyl bromide, amines, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are meticulously controlled to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The benzoxazepine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the benzoxazepine ring.

Scientific Research Applications

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-phenylpropanamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(chloromethyl)phenyl]propanamide: Contains a chloromethyl group instead of trifluoromethyl, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from similar compounds and enhance its potential for various applications.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-25-10-11-28-17-8-7-15(12-16(17)19(25)27)24-18(26)9-4-13-2-5-14(6-3-13)20(21,22)23/h2-3,5-8,12H,4,9-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPGMQWEIHSHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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